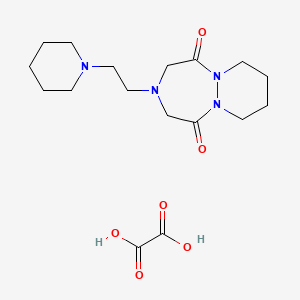

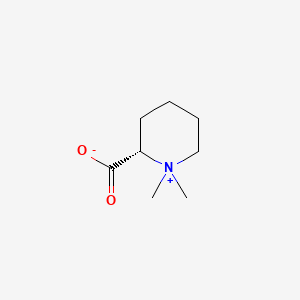

Homostachydrine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Homostachydrine is an ammonium betaine that is a pipecolic acid zwitterion with methyl groups substituted for the two hydrogens at the nitrogen. It is found in fruits, seeds, and leaves of orange, lemon, and bergamot . This compound has been identified as a substrate of the carnitine/organic cation transporter OCTN1/SLC22A4 .

准备方法

Homostachydrine can be detected using high-performance liquid chromatography (HPLC) electrospray ionization mass spectrometry (ESI-MS) technique, employing a C8 column with 0.1% formic acid in water as a mobile phase . The extraction method is relatively straightforward, involving the isolation of the compound from natural sources such as fruits and seeds.

化学反应分析

Homostachydrine undergoes various chemical reactions, including oxidation, reduction, and substitution. It acts as a Bronsted base, capable of accepting a hydron from a donor (Bronsted acid) . The compound’s structure allows it to participate in reactions typical of ammonium betaines and pipecolic acid derivatives.

科学研究应用

Homostachydrine has been studied for its potential role in sensitizing pentylenetetrazole-induced seizures in mice . It is a substrate of the OCTN1 transporter, which is expressed in brain neurons and is associated with epilepsy . The compound’s administration has been shown to increase seizure scores and the expression of certain genes in the hippocampus and frontal cortex . Additionally, this compound is found in coffee and can be used as a marker for coffee consumption .

作用机制

Homostachydrine exerts its effects by being a substrate of the OCTN1 transporter. This transporter is involved in the uptake of various compounds, including food-derived antioxidants . The administration of this compound increases the expression of genes related to epilepsy, such as Arc, Egr1, and BDNF, in the brain . This suggests that this compound may play a role in modulating neuronal activity and excitability.

相似化合物的比较

Homostachydrine is structurally similar to pipecolic acid, a precursor in plants . Both compounds have been associated with epilepsy and seizure models, although their effects may vary . Ergothioneine, another compound transported by OCTN1, shares some functional similarities with this compound, particularly in its role as an antioxidant .

属性

CAS 编号 |

472-22-0 |

|---|---|

分子式 |

C8H15NO2 |

分子量 |

157.21 g/mol |

IUPAC 名称 |

(2S)-1,1-dimethylpiperidin-1-ium-2-carboxylate |

InChI |

InChI=1S/C8H15NO2/c1-9(2)6-4-3-5-7(9)8(10)11/h7H,3-6H2,1-2H3/t7-/m0/s1 |

InChI 键 |

XULZWQRXYTVUTE-ZETCQYMHSA-N |

手性 SMILES |

C[N+]1(CCCC[C@H]1C(=O)[O-])C |

规范 SMILES |

C[N+]1(CCCCC1C(=O)[O-])C |

熔点 |

300 °C |

物理描述 |

Solid |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7,11-diazoniatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaene](/img/structure/B12793167.png)